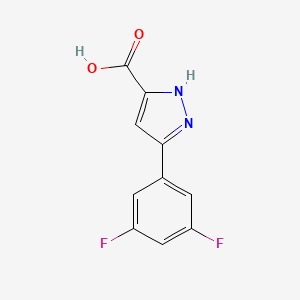

3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a carboxylic acid group at the 5-position and a 3,5-difluorophenyl substituent at the 3-position of the pyrazole ring. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and enhanced metabolic stability from the electron-withdrawing fluorine atoms. Pyrazole derivatives are widely studied for their biological activities, particularly as enzyme inhibitors, agrochemicals, and pharmaceuticals .

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNNWDFZQWBOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticoagulant Development

One of the significant applications of 3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid derivatives is in the development of anticoagulant drugs targeting Factor XIa (FXIa). Research indicates that pyrazole derivatives can effectively inhibit FXIa, which is crucial for blood coagulation pathways. The compound serves as a scaffold for designing inhibitors with improved potency and specificity. For instance, studies have shown that modifications to the pyrazole structure can enhance binding affinity and selectivity towards FXIa, making it a promising candidate for safer anticoagulant therapies with reduced bleeding risks .

1.2 Insecticidal Properties

The insecticidal activity of pyrazole derivatives has also been extensively studied. Compounds based on the pyrazole-5-carboxylic acid framework have demonstrated significant insecticidal effects against various pests, including Aphis fabae. For example, a derivative exhibited an impressive mortality rate of 85.7% at a concentration of 12.5 mg/L, comparable to established insecticides like imidacloprid. This highlights the potential of these compounds as environmentally friendly alternatives in pest control strategies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be modified to enhance bioactivity. The introduction of different substituents on the pyrazole ring and variations in the carboxylic acid moiety can lead to compounds with tailored properties for specific applications.

Table 1: Summary of Synthesized Derivatives and Their Activities

| Compound ID | Structure Description | Activity Type | Observed Activity |

|---|---|---|---|

| 7h | Pyrazole with oxazole/thiazole rings | Insecticidal | 85.7% mortality at 12.5 mg/L |

| 8 | FXIa inhibitor | Anticoagulant | FXIa Ki = 90.37 nM |

| 9 | Enkephalinase inhibitor | Analgesic | Potent inhibition observed |

| 10 | mGlu5 receptor negative allosteric modulator | Neurological | Significant modulation noted |

Case Studies

3.1 Case Study: FXIa Inhibitors

In a study focused on fragment-based lead generation for anticoagulants, researchers synthesized several pyrazole derivatives to evaluate their inhibitory effects on FXIa. The results indicated that specific modifications in the structure significantly impacted the binding affinity and inhibitory potency against FXIa, leading to the identification of promising lead compounds for further development .

3.2 Case Study: Agricultural Applications

Another study investigated the insecticidal properties of novel pyrazole derivatives against agricultural pests. The synthesized compounds were tested for their efficacy in controlling Aphis fabae, revealing that certain modifications led to enhanced insecticidal activity compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Research Implications

The structural diversity of pyrazole derivatives underscores the importance of substituent optimization. For instance:

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups (as in the target compound and 5i ) improve stability but may reduce reactivity in nucleophilic environments.

- Bioisosteric Replacements : Replacing carboxylic acid with sulfonamide (e.g., 4h ) could mitigate acidity-related toxicity while retaining biological activity .

Biological Activity

3-(3,5-Difluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. It belongs to the pyrazole family, which is known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid moiety. Its synthesis typically involves the reaction of 3,5-difluorobenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is then cyclized to yield the pyrazole structure followed by carboxylation .

While specific molecular targets for this compound are not fully elucidated, related compounds in the pyrazole class have demonstrated various mechanisms of action:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit cancer cell growth across multiple types, including lung and breast cancers .

- Antimicrobial Effects : The compound may exhibit antibacterial and antifungal properties similar to other pyrazoles .

- Anti-inflammatory Properties : Pyrazoles are often investigated for their ability to reduce inflammation, which is critical in various diseases .

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure can possess significant biological activities:

Case Studies and Research Findings

- Anticancer Studies : A study focusing on pyrazole derivatives showed that certain compounds inhibited the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells significantly . These findings suggest that this compound could similarly affect these cell lines.

- Antimicrobial Evaluation : Another study evaluated several pyrazole derivatives against Acinetobacter baumannii, revealing promising antimicrobial activity . This indicates potential for this compound in treating resistant infections.

- Anti-inflammatory Activity : Research on related pyrazole compounds demonstrated their ability to inhibit inflammatory pathways effectively. For instance, some derivatives were found to be comparable to indomethacin in anti-inflammatory assays .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound | Activity | Comparison |

|---|---|---|

| 1-(2,5-difluorophenyl)-3-(2-methoxyphenyl)-2-propen-1-one | Anticancer | Similar scaffold; different substituents |

| 3-(3,5-Difluorophenyl)propionic acid | Anti-inflammatory | Lacks the pyrazole ring |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Antimicrobial | Related structure; different properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.